![molecular formula C18H16ClN3O3 B4652756 N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of human epidermal growth factor receptor 2 (HER2). HER2 is a member of the HER family of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. HER2 overexpression is associated with several types of cancer, including breast, ovarian, and gastric cancer. TAK-285 has been shown to be a potent and selective inhibitor of HER2, with potential applications in cancer therapy.
Mechanism of Action
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide binds to the intracellular domain of HER2, preventing its dimerization and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, differentiation, and survival. N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to be a reversible inhibitor of HER2, with a high degree of selectivity and potency.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells, both in vitro and in vivo. In addition, N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been shown to inhibit tumor growth and metastasis in xenograft models of HER2-overexpressing cancers. N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has several advantages for lab experiments, including its high degree of selectivity and potency for HER2, its reversible binding to HER2, and its ability to induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. However, N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide also has some limitations, including its relatively short half-life in vivo, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for the development of N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide and related HER2 inhibitors. One potential direction is the development of combination therapies, using N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide in combination with other targeted therapies or chemotherapy agents. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from HER2 inhibition, based on their tumor characteristics or genetic profiles. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide and related HER2 inhibitors in a variety of cancer types and settings.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide has been extensively studied in preclinical models of HER2-overexpressing cancers, including breast, ovarian, and gastric cancer. In vitro studies have shown that N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide inhibits HER2 phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In vivo studies have shown that N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide inhibits tumor growth and metastasis in xenograft models of HER2-overexpressing cancers.
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-1-3-15(4-2-14)21-18(23)13(12-20)11-16-5-6-17(25-16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPEAMYWVEQIG-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.